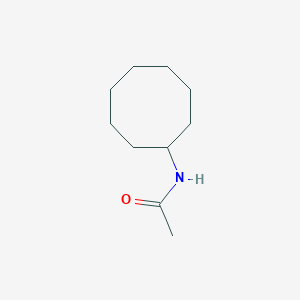

N-cyclooctylacetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31510-02-8 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-cyclooctylacetamide |

InChI |

InChI=1S/C10H19NO/c1-9(12)11-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H,11,12) |

InChI Key |

CCQQQSKAQCBWND-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCCCCCC1 |

Canonical SMILES |

CC(=O)NC1CCCCCCC1 |

Other CAS No. |

31510-02-8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Cyclooctylacetamide

Conventional Amidation Routes to N-Cyclooctylacetamide

The most traditional and widely employed methods for the synthesis of this compound involve the direct acylation of cyclooctylamine with an acetylating agent. These reactions are typically robust and high-yielding, making them suitable for both laboratory and industrial-scale production.

Amine-Anhydride/Acyl Halide Condensation Strategies

A common and efficient route to this compound is the reaction of cyclooctylamine with acetic anhydride (B1165640) or acetyl chloride. This nucleophilic acyl substitution reaction proceeds readily due to the high reactivity of the acylating agents.

In the case of acetic anhydride, the reaction involves the nucleophilic attack of the primary amine group of cyclooctylamine on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a molecule of acetic acid, yielding the desired this compound. The reaction is often carried out in the absence of a solvent or in an inert solvent, and can be performed at room temperature or with gentle heating to increase the reaction rate. The primary byproduct, acetic acid, can be removed by washing with a mild base during the workup.

Alternatively, acetyl chloride can be used as the acylating agent. Acetyl chloride is more reactive than acetic anhydride and the reaction is typically faster and more exothermic. The reaction of cyclooctylamine with acetyl chloride produces this compound and hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, a base, such as triethylamine (B128534) or pyridine, is usually added to the reaction mixture. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

A related synthesis for a similar compound, N-cyclooctyl-acetylacetamide, involves the reaction of cyclooctylamine with diketene (B1670635). In a specific example, 127 g of cyclooctylamine was reacted with 84 g of diketene in tetrahydrofuran (B95107) at low temperatures, yielding 210 g of N-cyclooctyl-acetylacetamide. prepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the presence or absence of a catalyst or base.

For the acylation of amines with acetic anhydride, solvent-free conditions can be highly effective, leading to high yields in short reaction times. orientjchem.org In a general study on the N-acylation of various amines with acetic anhydride, excellent yields (good to excellent) were achieved without the need for a catalyst or solvent. orientjchem.org The reaction of aryl amines with chloroacetyl chloride has been optimized using a combination of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base and THF (tetrahydrofuran) as a solvent at room temperature, resulting in yields ranging from 75% to 95%. researchgate.net

The following interactive table summarizes typical reaction conditions for the synthesis of amides from amines and acylating agents, which can be adapted for the synthesis of this compound.

Table 1: Conventional Amidation Reaction Conditions

| Amine | Acylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Amines | Chloroacetyl chloride | THF | DBU | Room Temp. | 75-95 | researchgate.net |

Biocatalytic and Microbial Transformation Approaches in N-Acyl Cycloalkylamines

In recent years, biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. The application of enzymes and whole-cell microorganisms in the synthesis of N-acyl cycloalkylamines, including this compound, is an area of growing interest.

Microorganism-Mediated Oxygenation of Cycloalkane Ring Systems

One biocatalytic strategy for the synthesis of this compound precursors involves the microbial hydroxylation of the cyclooctane (B165968) ring. Certain microorganisms, particularly fungi, are known to possess cytochrome P450 monooxygenases that can introduce hydroxyl groups into unactivated C-H bonds of cycloalkanes. This functionalization provides a handle for further chemical transformations, such as conversion to an amino group, which can then be acylated.

Fungi of the Beauveria and Cunninghamella genera are well-known for their ability to hydroxylate a wide range of substrates, including cyclic compounds. nih.govnih.govnih.govresearchgate.netuiowa.eduyork.ac.uknih.gov For instance, Beauveria bassiana has been shown to be a versatile biocatalyst for regioselective hydroxylation. nih.govresearchgate.netuiowa.eduyork.ac.uk Similarly, Cunninghamella species have demonstrated the ability to hydroxylate various steroids and other complex molecules. nih.govnih.gov While specific examples of cyclooctane hydroxylation by these fungi leading directly to a precursor for this compound are not extensively documented, their known capabilities suggest this as a viable synthetic route.

Enantioselective Synthesis and Stereochemical Control in Biotransformations

Enzymes such as lipases and transaminases can be employed for the direct acylation of amines or the synthesis of chiral amines, respectively, offering excellent stereochemical control.

Lipases are commonly used for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. Lipase (B570770) B from Candida antarctica (CaLB) and lipase from Pseudomonas cepacia (PS) are frequently used for the acetylation of cycloalkanols, and the reaction rates are influenced by the ring size. nih.govnih.gov These enzymes could potentially be used for the direct enantioselective acylation of a racemic cyclooctylamine derivative.

Amine transaminases (ATAs) are another class of enzymes that can be used to produce chiral amines from corresponding ketones. mdpi.com While direct N-acetylation by transaminases is not their primary function, they can be used in cascade reactions to produce a chiral amine which is then acylated in a subsequent step. Human arylamine N-acetyltransferase 2 (NAT2) has been shown to acetylate not only aromatic amines but also some aliphatic amines. nih.govnih.govepa.gov

The following interactive table provides an overview of biocatalysts and their potential applications in the synthesis of N-acyl cycloalkylamines.

Table 2: Biocatalytic Approaches for N-Acyl Cycloalkylamine Synthesis

| Biocatalyst Type | Genus/Species Example | Reaction Type | Substrate Class | Potential Application for this compound |

|---|---|---|---|---|

| Fungus (Whole cell) | Beauveria bassiana | Hydroxylation | Cycloalkanes | Synthesis of hydroxylated cyclooctane precursors |

| Fungus (Whole cell) | Cunninghamella spp. | Hydroxylation | Cycloalkanes | Synthesis of hydroxylated cyclooctane precursors |

| Enzyme | Lipase (e.g., from Candida antarctica) | Acylation | Cycloalkanols/amines | Enantioselective acylation of cyclooctylamine derivatives |

Advanced Synthetic Protocols and Alternative Preparations of this compound

Beyond conventional and biocatalytic methods, a number of advanced synthetic protocols have been developed for amide bond formation, many of which offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

One notable example is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. catalyticamidation.infonih.govorgsyn.orgsciencemadness.orgresearchgate.net This method avoids the need for pre-activation of the carboxylic acid and often proceeds with good yields under relatively mild conditions, with the removal of water driving the reaction to completion. catalyticamidation.infonih.govorgsyn.org While a specific application to this compound has not been detailed, the general utility of this method suggests its potential applicability.

Solid-phase peptide synthesis (SPPS) methodologies, while primarily designed for the synthesis of peptides, can also be adapted for the synthesis of individual amides. bachem.comnih.govuci.edupeptide.comejbiotechnology.info In SPPS, the amine (in this case, cyclooctylamine) could be attached to a solid support, followed by acylation with acetic acid using standard coupling reagents, and subsequent cleavage from the resin to yield the final product. This approach is particularly useful for high-throughput synthesis and purification.

"Green chemistry" approaches are also gaining prominence, focusing on the use of environmentally benign solvents and reagents. The synthesis of amides from acid chlorides and amines has been successfully demonstrated in the bio-based solvent Cyrene™. hud.ac.uk Furthermore, green methods for the synthesis of nanoparticles, which can act as catalysts, are being explored, although their direct application to this compound synthesis is still an area for future research. kaust.edu.samdpi.comresearchgate.netnih.govmdpi.com

Molecular Structure and Conformational Analysis of N Cyclooctylacetamide

Spectroscopic Approaches to N-cyclooctylacetamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would offer invaluable insights.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the cyclooctyl ring, the N-H proton of the amide group, and the methyl protons of the acetyl group. The chemical shifts of the cyclooctyl protons would likely appear as a complex multiplet in the upfield region, characteristic of aliphatic systems. The N-H proton would typically present as a broader signal, its chemical shift being sensitive to solvent and concentration. The acetyl methyl protons would give rise to a sharp singlet, likely in the range of 1.9-2.1 ppm.

The ¹³C NMR spectrum would complement this information by revealing the number of unique carbon environments. One would anticipate signals for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and a set of signals for the carbons of the cyclooctyl ring. The chemical shift of the carbonyl carbon would be the most downfield, typically in the range of 170-175 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | 1.9 - 2.1 (singlet) | 20 - 25 |

| Cyclooctyl CH₂ | 1.2 - 1.8 (complex multiplet) | 25 - 40 |

| Cyclooctyl CH-N | 3.5 - 4.0 (multiplet) | 50 - 60 |

| Amide N-H | 5.5 - 8.5 (broad singlet) | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. In this compound, the most characteristic vibrations would be associated with the amide linkage.

The FT-IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration (Amide I band) typically in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. The N-H stretching vibration would appear as a sharp to moderately broad band in the 3250-3400 cm⁻¹ region. The C-H stretching vibrations of the cyclooctyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the symmetric C-H stretching vibrations of the aliphatic ring would likely give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 - 3400 | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Moderate |

| N-H Bend (Amide II) | 1520 - 1570 | Weak |

Mass Spectrometry for Molecular Formula and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. A likely fragmentation would be the loss of the acetyl group (CH₃CO) to give a fragment corresponding to the cyclooctylaminium ion. Another plausible fragmentation is the cleavage of the cyclooctyl ring.

Conformational Analysis of the Cyclooctyl Moiety and Amide Bond in this compound

The cyclooctane (B165968) ring is known to be one of the most conformationally complex cycloalkanes, with several low-energy conformations being accessible. The most stable conformations are generally accepted to be the boat-chair and crown families. The presence of the N-acetamide substituent would influence the relative energies of these conformers due to steric and electronic interactions. Computational modeling, in conjunction with variable-temperature NMR studies, would be a powerful approach to map the conformational energy landscape of the cyclooctyl moiety in this compound.

The amide bond itself can exist in either a trans or cis conformation. For most acyclic secondary amides, the trans conformation is significantly more stable due to reduced steric hindrance. However, the nature of the N-substituent can influence this equilibrium. While the trans form is expected to be predominant for this compound, the possibility of a minor population of the cis conformer cannot be entirely ruled out and could be investigated using techniques like 2D NMR (NOESY/ROESY). The rotational barrier around the C-N amide bond is also a key parameter that can be studied by dynamic NMR spectroscopy.

Theoretical and Computational Chemistry Investigations of N Cyclooctylacetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govrsc.org It offers a good balance between accuracy and computational cost for medium-sized molecules like N-cyclooctylacetamide.

A typical DFT study of this compound would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule in the gas phase. The B3LYP functional combined with a 6-31G(d) basis set is a common choice for such calculations, providing reliable geometric parameters and energies. nih.gov

Once the optimized geometry is obtained, various ground-state properties can be calculated. These include the total electronic energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment. The HOMO-LUMO gap is a crucial parameter as it provides insight into the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution within the molecule, revealing the partial charges on each atom. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

Illustrative DFT Data for this compound

| Property | Illustrative Value | Description |

|---|---|---|

| Total Electronic Energy | -558.9 Hartree | The total energy of the molecule in its ground electronic state. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.9 eV | The energy difference between the HOMO and LUMO, indicating electronic stability. |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties, including those related to excited states and spectroscopy. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is a common approach to study electronic excitations and predict UV-Vis absorption spectra. This method calculates the energies of the first few excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, this would reveal the wavelengths of light it is likely to absorb.

Furthermore, ab initio methods are invaluable for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this with experimental spectra can help confirm the structure of the molecule.

Illustrative Spectroscopic Data Predictions for this compound

| Spectroscopic Property | Predicted Value | Method |

|---|---|---|

| Maximum UV-Vis Absorption (λmax) | 210 nm | TD-DFT |

| ¹³C NMR Chemical Shift (C=O) | 175 ppm | GIAO-MP2 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. youtube.commdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.comyoutube.com

For a flexible molecule like this compound, which has a cyclooctyl ring, MD simulations are crucial for exploring its conformational landscape. The cyclooctyl ring can adopt several low-energy conformations (e.g., boat-chair, crown), and MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

MD simulations can also be used to study the intermolecular interactions of this compound in a solvent, such as water. By simulating the molecule in a box of solvent molecules, one can observe the formation of hydrogen bonds between the amide group and water, and how the hydrophobic cyclooctyl group influences the surrounding solvent structure. This provides a molecular-level understanding of its solubility and aggregation behavior.

Computational Prediction of Reactivity and Mechanistic Pathways for this compound

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. For this compound, these methods can identify the most likely sites for chemical attack and map out the energy profiles of potential reaction pathways.

The frontier molecular orbitals (HOMO and LUMO) calculated using DFT provide initial clues about reactivity. The HOMO indicates regions that are likely to act as electron donors (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites).

To study a specific reaction, such as the hydrolysis of the amide bond, computational methods can be used to model the entire reaction pathway. This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.

Illustrative Reactivity Descriptors for this compound

| Reactivity Descriptor | Illustrative Finding | Implication |

|---|---|---|

| Most Nucleophilic Site | Oxygen atom of the carbonyl group | Prone to attack by electrophiles. |

| Most Electrophilic Site | Carbon atom of the carbonyl group | Prone to attack by nucleophiles. |

Reactivity and Mechanistic Elucidation of N Cyclooctylacetamide Transformations

Nucleophilic Substitution Reactions Involving the Amide Nitrogen

Nucleophilic substitution at an amide nitrogen is a challenging transformation due to the inherent stability of the amide bond. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, giving the C-N bond partial double-bond character. This resonance stabilization makes the nitrogen a poor leaving group.

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic center, displacing a leaving group in a single, concerted step. nih.govresearchgate.net For a hypothetical SN2 reaction to occur at the nitrogen atom of N-cyclooctylacetamide, a nucleophile would need to attack the nitrogen, and the acetyl group would have to depart.

However, several factors make this process highly unfavorable:

Poor Leaving Group: The acetamide (B32628) anion that would be displaced is a poor leaving group.

Amide Resonance: The resonance stability of the amide bond must be overcome, requiring a high activation energy.

Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk around the reaction center. chemistrysteps.comlibretexts.orglibretexts.orgnih.govyoutube.com The large and conformationally flexible cyclooctyl group attached to the nitrogen in this compound presents significant steric hindrance, shielding the nitrogen atom from the required backside attack by a nucleophile. libretexts.org

Research into SN2 reactions at amide nitrogens has shown that such reactions are extremely limited. nih.govresearchgate.net They typically require specialized substrates where the amide character is diminished or a very good leaving group is attached to the nitrogen, such as in O-tosyl hydroxamates or N-acyloxy-N-alkoxyamides. nih.govresearchgate.netpublish.csiro.au In the case of a simple N-alkyl amide like this compound, a direct SN2 displacement at the nitrogen is not a feasible reaction pathway under standard conditions.

| Factor | Consideration for this compound | Effect on SN2 Feasibility |

|---|---|---|

| Leaving Group Ability | The acetyl group would be the leaving group, which is a strong base and therefore a poor leaving group. | Very Low |

| Steric Hindrance | The bulky cyclooctyl ring impedes backside attack by the nucleophile. chemistrysteps.comlibretexts.orgyoutube.com | Very Low |

| Electronic Effects | Amide resonance stabilization increases the energy barrier for breaking the C-N bond. | Very Low |

Oxidative and Reductive Transformations of this compound

The this compound molecule has several sites susceptible to oxidation and reduction, primarily on the cyclooctyl ring. The specific outcomes of these reactions depend on the reagents used and the presence of other functional groups.

Chromic acid (H₂CrO₄), often generated in situ from reagents like chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid, is a powerful oxidizing agent. arkat-usa.orglibretexts.org It is commonly used to oxidize alcohols. libretexts.orgmasterorganicchemistry.com Tertiary alcohols are resistant to oxidation under these conditions. chemistrysteps.com

If a hydroxyl group is present on the cyclooctyl ring of this compound, forming a hydroxylated derivative such as N-(hydroxycyclooctyl)acetamide, it can be oxidized by chromic acid.

Secondary Alcohols: A secondary alcohol on the cyclooctyl ring would be oxidized to the corresponding ketone, yielding an N-(oxocyclooctyl)acetamide. chemistrysteps.comlibretexts.orgresearchgate.netchemedx.org

Primary Alcohols: While less common for an unsubstituted ring, if a primary alcohol were attached to the cyclooctyl moiety, chromic acid would oxidize it to a carboxylic acid. chemistrysteps.comarkat-usa.orglibretexts.orgresearchgate.net

The mechanism involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the carbon bearing the oxygen, which is typically the rate-limiting step. libretexts.orgmasterorganicchemistry.compearson.com

The regioselectivity of the oxidation of a hydroxylated this compound is determined by the initial position of the hydroxyl group. The reaction occurs specifically at the carbon atom bonded to the -OH group.

Stereoselectivity becomes a key consideration when the cyclooctyl ring has pre-existing stereocenters. The approach of the bulky chromic acid reagent can be influenced by the steric environment of the alcohol. The reaction generally proceeds via the formation of a chromate ester from the less sterically hindered face of the alcohol. However, the conformational flexibility of the eight-membered cyclooctane (B165968) ring can complicate stereochemical predictions. The ring can adopt several low-energy conformations (e.g., boat-chair, twist-chair), and the accessibility of the hydroxyl group may differ in each. This can lead to the formation of a mixture of stereoisomeric products unless one conformation is significantly more stable and presents a clearly less hindered face for reagent attack.

| Substrate | Oxidizing Agent | Predicted Product |

|---|---|---|

| N-(2-hydroxycyclooctyl)acetamide (Secondary Alcohol) | Chromic Acid (H₂CrO₄) | N-(2-oxocyclooctyl)acetamide (Ketone) |

| N-(3-hydroxycyclooctyl)acetamide (Secondary Alcohol) | Chromic Acid (H₂CrO₄) | N-(3-oxocyclooctyl)acetamide (Ketone) |

Cyclization and Rearrangement Processes

Cycloalkylacetamides can undergo intramolecular reactions to form new ring systems, particularly through radical or cationic intermediates generated under specific conditions.

Anodic oxidation, or electrochemical oxidation, provides a method to generate reactive intermediates under controlled conditions. Studies on N-acylazacycloalkanes and other amides have shown that oxidation at a carbon atom alpha to the amide nitrogen can lead to cyclization reactions. researchgate.netresearchgate.net

In the case of this compound, anodic oxidation can remove an electron from the nitrogen atom, leading to the formation of a radical cation. Subsequent loss of a proton from the carbon alpha to the nitrogen on the cyclooctyl ring would generate a carbon-centered radical. Further oxidation of this radical produces a key intermediate: an N-acyliminium ion.

This highly electrophilic N-acyliminium ion can be trapped intramolecularly by a nucleophile. If another part of the this compound molecule, such as a suitably positioned carbon atom within the cyclooctyl ring, can act as a nucleophile, a transannular cyclization can occur. This process would result in the formation of a bicyclic product. The feasibility and outcome of such a reaction depend on:

The distance and geometric relationship between the N-acyliminium ion and the internal nucleophile.

The stability of the resulting bicyclic ring system.

The reaction conditions, such as the solvent and supporting electrolyte, which can influence the stability and reactivity of the intermediates. researchgate.net

This electrochemical approach represents a potential pathway for transforming simple cycloalkylacetamides into more complex, bicyclic structures.

Characterization of Bicyclic Product Architectures and Yields

The transformation of this compound through intramolecular cyclization reactions is anticipated to yield bicyclic lactam structures. Theoretical analysis, based on established reaction mechanisms for similar N-substituted amides, suggests the potential formation of various bridged bicyclic systems. The specific architecture of the resulting product is largely dictated by the reaction conditions employed, particularly the reagents that initiate the cyclization cascade.

Intramolecular cyclization of this compound can theoretically lead to the formation of azabicyclo[X.Y.Z]nonanone ring systems. The most probable bicyclic skeletons would be the [4.3.1] and [3.3.1] systems, resulting from bond formation between the nitrogen atom and different carbons of the cyclooctyl ring. The feasibility and outcome of such reactions are often explored through methods like lead tetraacetate (LTA) oxidation or photochemically induced reactions of N-haloamides, analogous to the Hofmann-Löffler-Freytag reaction. These methods generate a reactive nitrogen-centered radical or nitrenium ion, which then attacks a C-H bond within the cyclooctyl ring.

For instance, a transannular hydrogen atom abstraction by the nitrogen-centered intermediate could lead to the formation of a new carbon-nitrogen bond, resulting in a bicyclic amide (a lactam). The regioselectivity of this hydrogen abstraction is a critical factor in determining the final product architecture.

While these cyclization reactions are well-documented for a range of N-alkylamides, specific and detailed research findings on the intramolecular cyclization of this compound, including comprehensive characterization and yields of the resulting bicyclic products, are not extensively available in the current body of scientific literature. The synthesis and characterization of related azabicyclo[3.3.1]nonane and azabicyclo[4.3.1]decane systems have been reported, but these are typically formed through multi-step synthetic routes rather than direct cyclization of a cyclooctyl precursor. nih.govub.edu

Further empirical research is required to fully elucidate the reactivity of this compound under various cyclization conditions and to characterize the potential bicyclic products and their corresponding yields. Such studies would involve the isolation of the products and their structural analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, which would be essential to definitively establish the bicyclic architecture and stereochemistry of the products formed.

Derived Chemical Entities and Analogues of N Cyclooctylacetamide

Synthesis and Characterization of Oxygenated N-Cyclooctylacetamide Derivatives

The introduction of oxygen-containing functional groups onto the cyclooctyl ring of this compound can significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity. These modifications are key in the development of new chemical entities with tailored characteristics.

Hydroxylated and Oxo-Substituted Cyclooctylacetamides

The synthesis of hydroxylated and oxo-substituted N-cyclooctylacetamides can be achieved through various established organic chemistry methodologies. For instance, the direct oxidation of the cyclooctane (B165968) ring is a common approach. The specific position of the hydroxylation or oxidation can be controlled by the choice of reagents and reaction conditions.

The characterization of these derivatives involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the position and stereochemistry of the new functional groups. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, while mass spectrometry is used to verify the molecular weight of the resulting compounds.

Below is a table of potential oxygenated derivatives and the expected spectroscopic data for their characterization:

| Compound Name | Structure | Key Spectroscopic Data |

| N-(4-hydroxycyclooctyl)acetamide | C10H19NO2 | ¹H NMR: Signal for CH-OH proton. IR: Broad peak around 3300 cm⁻¹ (O-H stretch). |

| N-(4-oxocyclooctyl)acetamide | C10H17NO2 | ¹³C NMR: Signal for C=O carbon around 210 ppm. IR: Strong peak around 1710 cm⁻¹ (C=O stretch). |

Halogenated this compound Analogues in Structure-Activity Research

The introduction of halogen atoms into a molecule is a common strategy in medicinal chemistry and structure-activity relationship (SAR) studies. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While specific SAR studies on halogenated N-cyclooctylacetamides are not extensively documented, the principles of using halogenated analogues are well-established. For instance, substitution with halogens can significantly impact the binding affinity of ligands for their receptors. nih.gov The synthesis of halogenated this compound analogues could be accomplished through standard halogenation reactions on the cyclooctyl ring.

The following table illustrates potential halogenated analogues and their conceivable application in SAR studies:

| Compound Name | Structure | Potential Application in SAR |

| N-(4-fluorocyclooctyl)acetamide | C10H18FNO | Investigating the role of electronegativity and hydrogen bonding. |

| N-(4-chlorocyclooctyl)acetamide | C10H18ClNO | Studying the impact of size and lipophilicity on activity. |

| N-(4-bromocyclooctyl)acetamide | C10H18BrNO | Exploring the effects of a larger, more polarizable substituent. |

This compound Moieties as Integral Components in Complex Chemical Architectures

The this compound group can serve as a valuable building block in the synthesis of more complex molecules. Its incorporation into various scaffolds can impart specific conformational constraints and physicochemical properties to the final compound.

Integration within Coumarin-Based Scaffolds for Chemical Research

Coumarins are a class of compounds with a wide range of biological activities and are considered privileged structures in medicinal chemistry. nih.gov The this compound moiety could be appended to a coumarin (B35378) scaffold to create novel hybrid molecules. The synthesis of such compounds would likely involve the reaction of a functionalized coumarin with this compound or a precursor. These hybrid molecules could be of interest in the development of new chemical probes or therapeutic agents. mdpi.com

Formation of Pyrimidine-Derived Conjugates for Chemical Library Development

Pyrimidines are fundamental building blocks in nucleic acids and are prevalent in many biologically active compounds. The development of pyrimidine-derived conjugates containing the this compound moiety could be a valuable strategy for creating chemical libraries for high-throughput screening. These libraries could be used to identify new compounds with interesting biological or material properties.

Comparative Analysis of N-Cycloalkylacetamide Series: Structure-Reactivity Relationships

A comprehensive comparative analysis of the N-cycloalkylacetamide series, which includes this compound and its analogues with varying cycloalkyl ring sizes (from cyclopropyl (B3062369) to cycloheptyl), reveals significant structure-reactivity relationships. These relationships are primarily governed by the interplay of steric and electronic effects imposed by the N-cycloalkyl substituent on the amide functionality. Key areas where these relationships manifest include the rates of hydrolysis, spectroscopic characteristics, and conformational dynamics of the amide bond.

Influence of Ring Size on Amide Bond Stability and Reactivity:

The size of the N-cycloalkyl group exerts a profound influence on the stability and reactivity of the amide bond. This is largely attributable to the varying degrees of ring strain and steric hindrance introduced by the different cycloalkyl moieties. For instance, smaller rings like cyclopropyl and cyclobutyl are known to possess significant angle strain. This strain can influence the geometry and electronic nature of the nitrogen atom in the amide bond, potentially affecting its reactivity.

It is generally understood that steric hindrance can impede the approach of a nucleophile (in base-catalyzed hydrolysis) or a water molecule (in acid-catalyzed hydrolysis) to the carbonyl carbon. As the size of the cycloalkyl group increases, the steric bulk around the nitrogen atom also increases, which could potentially lead to a decrease in the rate of hydrolysis. However, the conformational flexibility of larger rings like cycloheptyl and cyclooctyl might also play a role in modulating this steric effect.

Spectroscopic Trends in the N-Cycloalkylacetamide Series:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structural nuances of the N-cycloalkylacetamide series.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons in both the acetyl group and the cycloalkyl ring are expected to vary systematically with ring size. These variations can be correlated with changes in the electronic environment and conformational preferences of the molecules. For example, the chemical shift of the N-H proton can provide information about hydrogen bonding and the electronic density on the nitrogen atom.

IR Spectroscopy: The position of the amide I band (primarily C=O stretching) in the IR spectrum is a sensitive probe of the amide bond's character and environment. Changes in the frequency of the amide I band across the N-cycloalkylacetamide series would indicate alterations in the C=O bond strength, which can be influenced by the electronic effects of the cycloalkyl group and the extent of resonance delocalization of the nitrogen lone pair.

Rotational Barriers of the Amide Bond:

A key characteristic of the amide bond is its partial double bond character, which results in a significant rotational barrier around the C-N bond. The magnitude of this barrier is influenced by both steric and electronic factors. In the N-cycloalkylacetamide series, the size and conformation of the cycloalkyl group can affect this rotational barrier. While a direct comparative study on the rotational barriers for this specific series is not extensively documented, related research on N-cycloalkenyl-N-benzyl α-haloacetamides has shown that ring size does influence the rotational barriers of the N-alkenyl bond, with barriers ranging from 10 to 18 kcal/mol. This suggests that a similar trend, where the steric and conformational constraints of the cycloalkyl ring modulate the C-N bond rotation, would be expected in the N-cycloalkylacetamide series.

Biological and Biochemical Interactions Non Clinical Focus of N Cyclooctylacetamide

Investigation of Enzymatic Biotransformation Pathways (In Vitro Studies)

Currently, there is a notable absence of published in vitro studies detailing the specific enzymatic biotransformation pathways of N-cyclooctylacetamide. Information regarding its metabolic fate, including the identification of potential metabolites and the cytochrome P450 (CYP) isozymes or other enzymes involved in its metabolism, is not available in the reviewed scientific literature. General statements in patent documents suggest that modifications to related compounds, such as deuterium (B1214612) substitution, could improve metabolic stability and reduce the formation of toxic metabolites, implying that metabolic processes are a consideration for this class of molecules googleapis.comgoogleapis.com. However, specific experimental data on the biotransformation of this compound itself has not been presented.

Molecular Interactions with Biological Macromolecules and Cellular Targets (Mechanistic Research)

The primary area of investigation for this compound has been its interaction with protein kinases, which are crucial regulators of cellular signaling pathways.

This compound has been identified as a potential inhibitor of several protein kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) googleapis.comgoogleapis.com. These kinases are implicated in a variety of cellular processes and are considered therapeutic targets for a range of diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases like Parkinson's disease googleapis.comgoogleapis.com.

Patent documents list this compound among a series of pyrazolo[4,3-d]pyrimidine derivatives developed as kinase inhibitors googleapis.comgoogleapis.com. While specific IC50 values for this compound are not individually detailed, the patents disclose that certain compounds within this class exhibit potent inhibition of SYK, with IC50 values lower than 10 nM googleapis.com. The assays used to determine kinase inhibition involved measuring the phosphorylation of a peptide substrate by the target kinase in the presence of the test compounds googleapis.com. The mechanism of inhibition is suggested to be competitive, with the inhibitor binding to the kinase and preventing the binding of the kinase tracer, leading to a loss of fluorescence resonance energy transfer (FRET) in the screening assay googleapis.comgoogleapis.com.

Table 1: Profile of this compound as a Kinase Inhibitor

| Target Kinase | Therapeutic Relevance | Documented Activity |

|---|---|---|

| SYK (Spleen Tyrosine Kinase) | Autoimmune and inflammatory diseases | Identified as an inhibitor; related compounds in the same chemical series show IC50 < 10 nM. |

| LRRK2 (Leucine-rich repeat kinase 2) | Parkinson's disease | Identified as a potential inhibitor. |

| MYLK (Myosin light chain kinase) | Inflammatory diseases, vascular dysfunction | Identified as a potential inhibitor. |

This table is based on information from patent applications and indicates the claimed targets of a series of compounds that includes this compound. Specific quantitative data for this compound's potency against each kinase is not publicly available.

There is no specific information available in the public domain regarding receptor binding and ligand-target recognition studies for this compound outside of its interactions with the aforementioned kinases.

Exploratory Research into Broader Bioactive Functions and Mechanisms (e.g., Biocidal Activity, Insect Repellent Mechanisms)

A comprehensive search of scientific and patent literature did not yield any specific studies on the biocidal or insect repellent activities of this compound. While related amide compounds have been investigated for such properties, there is no direct evidence to suggest that this compound has been explored for these functions.

Environmental Behavior and Transformation Studies of N Cyclooctylacetamide

Degradation Pathways in Environmental Compartments

Aerobic Soil Metabolism Studies and Degradation Kinetics

Aerobic soil metabolism studies are designed to determine the rate and pathway of a substance's degradation in soil in the presence of oxygen. fao.orgepa.gov These studies, typically following guidelines such as OECD 307 or EPA OPPTS 835.4100, involve applying the test substance to various representative soil types under controlled laboratory conditions of temperature, moisture, and humidity. fao.orgepa.gov

Researchers would typically measure the rate of disappearance of N-cyclooctylacetamide over time to calculate its degradation half-life (DT50), which is the time required for 50% of the applied substance to degrade. Further kinetic parameters like DT75 and DT90 (time to 75% and 90% degradation, respectively) would also be determined. fao.org While no specific kinetic data for this compound is available, a hypothetical data table for such a study is presented below for illustrative purposes.

Table 1: Illustrative Degradation Kinetics of this compound in Aerobic Soil (Note: The following data is hypothetical and for illustrative purposes only.)

| Soil Type | Temperature (°C) | DT50 (days) | Major Metabolites |

|---|---|---|---|

| Sandy Loam | 20 | 45 | Not Available |

| Clay | 20 | 62 | Not Available |

| Silt Loam | 20 | 55 | Not Available |

Anaerobic Soil Metabolism Studies and Transformation Products

Anaerobic metabolism studies are conducted to assess degradation in environments lacking oxygen, such as flooded soils or deeper sediment layers. fao.orgepa.gov The experimental setup is similar to aerobic studies, but oxygen is excluded from the incubation systems. The primary goal is to identify if and how the compound degrades and to characterize any major transformation products that form under these conditions. These products could result from processes like reduction of functional groups, which are common in anaerobic environments. No studies identifying the anaerobic transformation products of this compound were found.

Aquatic Fate: Hydrolysis, Photodegradation, and Microbial Degradation in Water Systems

The fate of a chemical in aquatic systems is governed by three main processes: hydrolysis, photodegradation, and microbial degradation.

Hydrolysis: This is a chemical reaction where a molecule is cleaved by reacting with water. Amide compounds can undergo hydrolysis, often dependent on pH and temperature. ecetoc.org Studies would measure the rate of hydrolysis at different pH values (e.g., 4, 7, and 9) to determine if the compound is stable or degrades abiotically in water.

Photodegradation: This process, also known as photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation is quantified by the quantum yield, which is a measure of the efficiency of a photon in bringing about a chemical change. rsc.orgrsc.org No specific photodegradation studies or quantum yield data for this compound are currently available.

Microbial Degradation: Microorganisms in water and sediment play a crucial role in the breakdown of organic chemicals. mdpi.comnih.gov Studies on microbial degradation assess the rate and extent to which bacteria and fungi can use the chemical as a source of carbon and energy, leading to its mineralization into carbon dioxide and water. mdpi.comfrontiersin.org

Environmental Transport Mechanisms

Understanding how a chemical moves between different environmental compartments—soil, water, and air—is key to predicting its potential distribution and exposure pathways.

Leaching Potential in Soil and Groundwater Systems

Leaching is the process by which a chemical moves downward through the soil profile with percolating water, potentially reaching groundwater. nih.govresearchgate.netmdpi.com The potential for a compound to leach is primarily estimated by its soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com This value measures the tendency of a chemical to adsorb to soil particles versus remaining dissolved in soil water. chemsafetypro.comnih.gov

A high Koc value indicates strong binding to soil, resulting in low mobility and low leaching potential. chemsafetypro.com

A low Koc value suggests weak binding, making the chemical more mobile and more likely to leach. chemsafetypro.com

The Koc value for this compound has not been determined in the available literature. This data is essential for environmental mobility modeling.

Volatilization from Soil and Water Surfaces to Air

Volatilization is the transfer of a chemical from a solid (soil) or liquid (water) phase into the air. wikipedia.org This transport mechanism is largely governed by the compound's vapor pressure and its Henry's Law constant. epa.govlibretexts.org The Henry's Law constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. libretexts.orgcopernicus.orgcopernicus.org A higher Henry's Law constant generally indicates a greater tendency for the chemical to partition from water to air. No experimentally determined or estimated Henry's Law constant for this compound could be located. For comparison, a related but simpler compound, N-butylacetamide, has a measured Henry's law solubility constant of 2.7 x 10³ mol/(m³Pa).

No Publicly Available Data on the Environmental Fate of this compound

Despite a comprehensive search of available scientific literature and environmental databases, no specific studies detailing the environmental behavior, bioaccumulation potential, or persistence of the chemical compound this compound were found.

The initial request for an article focused on the "," with a specific emphasis on "Bioaccumulation Potential and Environmental Persistence (Mechanistic Aspects)," could not be fulfilled. The lack of accessible research indicates that the environmental impact of this compound has not been a significant focus of public domain scientific investigation.

General principles of chemical environmental behavior suggest that factors such as a compound's water solubility, octanol-water partition coefficient (Kow), and susceptibility to microbial degradation would be key in determining its bioaccumulation potential and persistence. However, without empirical data or predictive modeling specific to this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy for the requested article.

Researchers and environmental agencies often prioritize studies based on a compound's production volume, usage patterns, and predicted toxicity. The absence of information on this compound may suggest that it is not widely produced or used, or that it is not currently considered a high-priority substance for environmental risk assessment.

Therefore, the requested detailed analysis, including data tables and specific research findings on the mechanistic aspects of bioaccumulation and environmental persistence for this compound, cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization Techniques in N Cyclooctylacetamide Research

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of N-cyclooctylacetamide, enabling the separation of the compound from impurities, starting materials, and byproducts. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC) for Volatile this compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

The purity of an this compound sample can be determined by the number of peaks in the resulting chromatogram; a single, sharp peak is indicative of a high-purity substance. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions and can be used for identification. For quantitative analysis, the area under the peak is proportional to the amount of the compound present.

| Parameter | Typical Value/Condition |

| Column Type | Capillary column (e.g., HP-5, 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Expected Retention Time | Dependent on exact conditions, but typically in the range of 10-20 minutes |

This interactive data table provides typical parameters for the GC analysis of a compound with characteristics similar to this compound. The exact retention time would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

For less volatile compounds or those that may degrade at high temperatures, high-performance liquid chromatography is the method of choice. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

HPLC is highly versatile and can be used for both qualitative identification and precise quantitative analysis of this compound. By comparing the retention time of a sample peak to that of a known standard, the compound can be identified. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and using it to determine the concentration of this compound in an unknown sample.

| Parameter | Typical Value/Condition |

| Column Type | C18 reversed-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

This interactive data table outlines common starting conditions for HPLC analysis. The mobile phase composition and detector wavelength would be optimized based on the specific properties of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary screening of sample purity. nih.govbiorxiv.orgbirchbiotech.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. nih.govbiorxiv.org

By spotting the reaction mixture alongside the starting materials and expected product, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

| Application | Monitoring the conversion of starting materials to this compound |

This interactive data table describes a general TLC setup. The optimal mobile phase composition must be determined experimentally to achieve good separation.

Spectroscopic Techniques for Comprehensive Qualitative and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and chemical environment of this compound. These techniques are indispensable for confirming the identity and elucidating the structural nuances of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei. High-resolution NMR can provide detailed information about the connectivity of atoms and the three-dimensional structure of this compound.

For conformational studies, variable temperature NMR experiments can be employed to study the dynamics of the cyclooctyl ring and the rotation around the amide bond. researchgate.net The presence of different conformers in equilibrium can lead to the broadening or splitting of NMR signals, and analyzing these changes with temperature can provide thermodynamic and kinetic information about the conformational exchange processes. nih.gov

Isotopic enrichment, such as the incorporation of ¹³C or ¹⁵N, can significantly enhance NMR studies. nih.gov These isotopes can be used to probe specific sites in the molecule, simplify complex spectra, and provide more precise information on molecular structure and dynamics.

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information on the number and chemical environment of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (e.g., COSY, HSQC) | Establishes connectivity between atoms. |

| Variable Temperature NMR | Studies conformational dynamics and rotational barriers. |

| Isotope-Edited NMR | Probes specific atomic sites and aids in structural elucidation. |

This interactive data table lists various NMR experiments and the type of structural information they can provide for this compound.

Advanced Infrared (IR) and Raman Spectroscopy for Subtle Structural Changes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. mdpi.com IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. auremn.org.br

Both techniques can be used to identify the characteristic vibrations of the amide group (C=O stretch, N-H bend) and the alkyl portions of this compound. Advanced applications of these techniques, such as two-dimensional correlation spectroscopy or the use of polarized light in Raman spectroscopy, can reveal subtle structural changes, such as those arising from different crystalline forms (polymorphism) or intermolecular interactions like hydrogen bonding. These subtle spectral shifts can provide valuable insights into the solid-state structure and packing of this compound molecules. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch (amide) | 3300-3500 | Weak or inactive |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (amide I) | 1630-1680 | 1630-1680 |

| N-H Bend (amide II) | 1510-1570 | Weak |

This interactive data table shows typical frequency ranges for key functional groups in a molecule like this compound. The exact frequencies are sensitive to the molecular environment and can provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule. This absorption corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules, the absorption of UV-Vis radiation is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energy. shu.ac.uk

For this compound, the key chromophore is the amide functional group (-CONH-). The electronic transitions associated with the amide group are primarily of two types: the n → π* (n-to-pi-star) transition and the π → π* (pi-to-pi-star) transition. libretexts.org

n → π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atom, to an anti-bonding pi orbital (π*) of the carbonyl group. ucalgary.capharmatutor.org These transitions are generally of lower energy and thus occur at longer wavelengths. libretexts.orgpharmatutor.org However, they are considered "forbidden" by symmetry rules, resulting in a characteristically low molar absorptivity (intensity). pharmatutor.org For simple secondary amides, this absorption is typically observed around 215-220 nm. ucalgary.ca

π → π Transition:* This transition involves the promotion of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π). libretexts.org This requires more energy than the n → π transition, so it occurs at shorter wavelengths, usually below 200 nm for simple amides. These transitions are "allowed" and thus exhibit much higher molar absorptivity compared to n → π* transitions. shu.ac.uk

The structure of this compound lacks any extended system of conjugated double bonds. Its UV-Vis spectrum is therefore expected to be relatively simple, dominated by the absorptions of the isolated amide group. The absence of conjugation means that significant absorption in the longer wavelength visible region is not anticipated. The position of these absorption bands can be influenced by the polarity of the solvent used for analysis. shu.ac.ukslideshare.net For instance, n → π* transitions often experience a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. shu.ac.uk

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| n → π | ~215 - 220 | Low | Characteristic of the amide carbonyl group. |

| π → π | < 200 | High | Requires higher energy; may be difficult to observe with standard spectrophotometers. |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Metabolite Identification

Tandem mass spectrometry, also known as MS/MS, is a powerful analytical technique that involves two or more stages of mass analysis, separated by a fragmentation step, to elucidate the structure of molecules and analyze complex mixtures. wikipedia.orgnih.gov The process begins with the ionization of the sample molecules. In the first stage (MS1), an ion of a specific mass-to-charge ratio (m/z), known as the precursor or parent ion, is selected. wikipedia.org This precursor ion is then directed into a collision cell, where it is fragmented into smaller, charged product ions by collision with an inert gas. youtube.comnih.gov In the second stage (MS2), these product ions are separated by their m/z ratios and detected, generating a product ion spectrum. wikipedia.org

For this compound, the parent ion would be the protonated molecule, [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum provides a structural fingerprint that is highly specific to the molecule. A common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion. ucalgary.ca This characteristic fragmentation is invaluable for confirming the identity of the compound.

Complex Mixture Analysis: In the analysis of complex mixtures, MS/MS provides exceptional selectivity. Even if multiple compounds have the same nominal mass (isobars), they will almost certainly produce different fragmentation patterns. researchgate.net By selecting the specific m/z of the this compound parent ion and monitoring for its unique product ions, the compound can be accurately detected and quantified even in the presence of many other substances. ajrconline.orgcmro.in

Metabolite Identification: MS/MS is a crucial tool for identifying metabolites, which are products of the body's metabolic processes. nih.govhumanjournals.com Metabolites of this compound would likely involve modifications such as hydroxylation on the cyclooctyl ring. These modifications would result in a parent ion with a mass different from the original compound (e.g., an increase of 16 Da for hydroxylation). By comparing the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug, the site of modification can often be determined.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Ion Description | Proposed Structure / Formula | Predicted m/z |

| Precursor Ion [M+H]⁺ | C₁₀H₁₉NO + H⁺ | 170.15 |

| Product Ion (Acylium) | CH₃CO⁺ | 43.02 |

| Product Ion | C₈H₁₅N + H⁺ | 126.13 |

X-ray Powder Diffraction (XRD) for Polymorphism and Crystallinity Studies

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. The technique works on the principle of Bragg's Law, where a beam of X-rays is directed at a powdered sample, and the X-rays are diffracted by the planes of atoms within the crystal lattices. libretexts.orgnih.gov The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. libretexts.orgjove.com

Polymorphism Studies: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, known as polymorphs. nih.govrigaku.com Different polymorphs of the same compound can have distinct physical properties. Although chemically identical, each polymorphic form possesses a unique crystal lattice arrangement and will therefore produce a different XRD pattern. rigaku.comresearchgate.net XRD is a primary and definitive tool for identifying and distinguishing between different polymorphs of a substance like this compound. rigaku.comamericanpharmaceuticalreview.com By comparing the experimental XRD pattern of a sample to reference patterns of known polymorphs, the specific crystal form can be identified. nih.gov

Crystallinity Assessment: Many materials can exist in a range of states from fully crystalline to fully amorphous. Crystalline materials have long-range atomic order and produce sharp, well-defined diffraction peaks. Amorphous materials lack this long-range order and produce a broad, diffuse scattering pattern instead of sharp peaks. XRD can be used to determine the degree of crystallinity in a sample of this compound by analyzing the relative contributions of the sharp peaks (from the crystalline portion) and the broad halo (from the amorphous portion). This is crucial for quality control, as the degree of crystallinity can impact a compound's properties.

Table 3: Hypothetical XRD Peak Data for Two Polymorphs of this compound

| Polymorph Form | Characteristic 2θ Peaks (°) |

| Form I | 8.5, 12.3, 17.1, 21.0, 24.8 |

| Form II | 9.2, 11.5, 18.4, 20.3, 25.1 |

Note: The 2θ values are hypothetical and serve to illustrate the distinct patterns produced by different polymorphs.

Hyphenated Techniques in this compound Research (e.g., GC-MS, LC-MS)

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, creating a powerful tool for analyzing complex mixtures. ajrconline.orgchromatographytoday.comijnrd.org This approach combines the separation power of chromatography with the identification capabilities of spectrometry. chromatographytoday.comijnrd.org For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines a gas chromatograph with a mass spectrometer. youtube.com In this technique, a sample mixture is vaporized and separated into its individual components as it travels through a chromatographic column. researchgate.netyoutube.com The separation is based on the compounds' volatility and interaction with the column's stationary phase. youtube.com As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio, providing definitive identification. youtube.com this compound, being a moderately sized organic molecule, is suitable for GC-MS analysis, which is ideal for separating it from other volatile impurities or components in a sample mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links a liquid chromatograph, most often a high-performance liquid chromatography (HPLC) system, with a mass spectrometer. ajrconline.orghumanjournals.comyoutube.com LC separates compounds in a liquid sample based on their interactions with the stationary and mobile phases. chromatographytoday.com This technique is extremely versatile and can handle a wide range of compounds, including those that are non-volatile or thermally unstable, which may not be suitable for GC. youtube.com After separation by LC, the components are ionized and analyzed by the mass spectrometer. youtube.com

For this compound research, LC-MS, and particularly its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is exceptionally powerful. humanjournals.comnih.gov It is the method of choice for quantifying the compound in complex biological matrices like blood or urine and for the comprehensive identification of its metabolites. cmro.innih.govnih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of the compound and its metabolic products. nih.govmdpi.com

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Primary Application for this compound | Advantages |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Analysis of purity; identification in non-biological mixtures; detection of volatile impurities. | Excellent separation for volatile compounds; established libraries for identification. |

| LC-MS/MS | Separation of compounds in the liquid phase followed by mass-based detection and fragmentation. | Quantification in biological fluids (blood, urine); metabolite profiling and identification; analysis of complex mixtures. | High sensitivity and selectivity; suitable for non-volatile compounds; provides structural information for unknown metabolites. |

No Publicly Available Research Found for this compound

Despite extensive searches for scientific literature and data, there is currently no publicly available research specifically focused on the chemical compound this compound. Therefore, it is not possible to generate a detailed, scientifically accurate article on its emerging research directions and future perspectives as requested.

The comprehensive search aimed to gather information for the following outlined sections:

Emerging Research Directions and Future Perspectives for N Cyclooctylacetamide

Integration of N-Cyclooctylacetamide Research within Broader Scientific Disciplines

The performed searches yielded general information on the methodologies mentioned in the outline, such as sustainable synthesis, biochemical pathway analysis, environmental fate modeling, rational drug design, and interdisciplinary research. However, none of the search results contained specific studies, data, or discussions pertaining to this compound. The available literature focuses on other chemical compounds and general scientific principles.

Without any specific research findings on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The instructions to focus solely on this compound and to provide thorough, informative content for each subsection cannot be fulfilled based on the current body of scientific literature.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. However, based on publicly accessible information, the compound does not appear to be a subject of significant scientific investigation at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.